molecular formula C13H20N4O2 B2363824 tert-Butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate CAS No. 2155853-06-6

tert-Butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B2363824
CAS No.: 2155853-06-6
M. Wt: 264.329
InChI Key: AXRDCBAPVZOABJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O2 It is a pyrrolidine derivative with a tert-butyl ester group and an aminopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with aminopyrimidine compounds under specific conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the aminopyrimidine moiety .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with target proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring, tert-butyl ester group, and aminopyrimidine moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-4-5-9(17)11-15-7-6-10(14)16-11/h6-7,9H,4-5,8H2,1-3H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRDCBAPVZOABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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